molecular formula C13H9Cl2NO2 B604334 (2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide CAS No. 1030574-57-2

(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B604334
CAS No.: 1030574-57-2
M. Wt: 282.12g/mol
InChI Key: XDQNMHOTGFYVBU-FNORWQNLSA-N
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Description

(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide is unique due to the presence of both the 2,3-dichlorophenyl group and the furan ring, which confer specific chemical and biological properties.

Properties

IUPAC Name

(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-10-3-1-2-9(13(10)15)11-6-4-8(18-11)5-7-12(16)17/h1-7H,(H2,16,17)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQNMHOTGFYVBU-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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